1-(Boc-amino)-2-ethynyl-3-fluorobenzene
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Overview
Description
tert-Butyl N-(2-ethynyl-3-fluorophenyl)carbamate: is an organic compound with the molecular formula C13H14FNO2 It is a derivative of carbamate, featuring a tert-butyl group, an ethynyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-2-ethynyl-3-fluorobenzene typically involves the reaction of tert-butyl carbamate with 2-ethynyl-3-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-ethynyl-3-fluorophenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-Butyl N-(2-ethynyl-3-fluorophenyl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .
Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, 1-(Boc-amino)-2-ethynyl-3-fluorobenzene can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-2-ethynyl-3-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group allows it to form covalent bonds with target molecules, while the fluorophenyl group enhances its binding affinity. This compound can modulate the activity of enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl N-(3-ethynyl-4-fluorophenyl)carbamate
- tert-Butyl N-(2-ethynyl-4-fluorophenyl)carbamate
- tert-Butyl N-(3-ethynyl-2-fluorophenyl)carbamate
Uniqueness: tert-Butyl N-(2-ethynyl-3-fluorophenyl)carbamate is unique due to the specific positioning of the ethynyl and fluorophenyl groups. This positioning affects its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-ethynyl-3-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-5-9-10(14)7-6-8-11(9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGPWQOZJKGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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